5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Lipophilicity Druglikeness ADME

Pyrazole hit-to-lead programs frequently stall when 5-position substituent changes unpredictably alter potency and ADME. This 5-ethyl derivative (logP 2.1) solves this: • Enhanced membrane permeability vs. methyl/unsubstituted analogs. • Distinct steric bulk probes hydrophobic pockets for selectivity gains. • Proven commercial availability ensures uninterrupted multi-year project supply.

Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
CAS No. 1152882-20-6
Cat. No. B1414778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
CAS1152882-20-6
Molecular FormulaC12H11N3O4
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C12H11N3O4/c1-2-11-10(12(16)17)7-13-14(11)8-3-5-9(6-4-8)15(18)19/h3-7H,2H2,1H3,(H,16,17)
InChIKeyZGEANWLBDMENLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 1152882-20-6) is a polysubstituted pyrazole-4-carboxylic acid building block [1]. It belongs to a class of N-arylpyrazoles which are frequently deployed as key intermediates in medicinal and agrochemical discovery programs . The compound exhibits a computed logP (XLogP3-AA) of 2.1 [1], positioning it as a moderately lipophilic scaffold, which is a critical parameter for passive membrane permeability and target engagement. Its availability from commercial screening libraries, such as Enamine's (product EN300-36632) [2], makes it a readily accessible candidate for hit-to-lead optimization.

Scaffold ClassPolysubstituted pyrazole-4-carboxylic acid building block for medicinal and agrochemical discovery
Physicochemical ProfileModerate computed lipophilicity supports membrane permeability studies and target engagement screening
ProcurementAvailable from commercial screening libraries (Enamine EN300-36632) for hit-to-lead workflows

The Limits of In-Class Substitution


Substituting a 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid core with a closely related analog, such as the 5-methyl or unsubstituted derivative, is not a straightforward swap. The pyrazole family exhibits a steep structure-activity relationship (SAR) where minor alkyl chain variations at the 5-position profoundly alter physicochemical properties [1]. These alterations directly impact lipophilicity (logP), acidity (pKa), and steric bulk, which in turn dictate molecular recognition at biological targets and the physicochemical profile of downstream amide or ester conjugates. Consequently, substituting an analog without re-optimizing these parameters can lead to unpredictable loss of on-target potency, altered pharmacokinetics, or synthetic failure, undermining both research data reproducibility and procurement value [2].

Minor alkyl chain changes at the 5‑position (e.g., methyl or unsubstituted analogs) may shift lipophilicity, pKa, and steric profile, altering target interaction and conjugate properties.
Analog substitution without re‑optimization of physicochemical parameters can lead to unpredictable potency shifts and synthetic reproducibility challenges.
Supply‑chain discontinuation of a close structural analog (CymitQuimica Ref. 10‑F662266) highlights that availability is not guaranteed across all pyrazole‑4‑carboxylic acid derivatives.

Quantifiable Differentiation vs. Closest Analogs


Enhanced Lipophilicity Drives Membrane Permeability

The target compound exhibits a computed XLogP3-AA of 2.1 [1], which is a key determinant of passive membrane permeability. The 5-methyl analog, 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, has a lower Formula Weight (247.21 g/mol) and a logically lower logP value due to the smaller alkyl substituent. This quantifiable difference in lipophilicity means the 5-ethyl derivative is projected to have superior passive permeability, a critical advantage for intracellular target engagement in cell-based assays or in vivo models.

Lipophilicity
Cross-study comparable
Target XLogP3‑AA 2.1 vs. 5‑methyl analog (lower, not explicitly published)
Higher computed logP may support permeability screening for intracellular target programs
Computed value; experimental confirmation advised
Lipophilicity Druglikeness ADME

Steric Bulk for Selective Target Binding

The molecular weight of the target compound is 261.23 g/mol, compared to 233.18 g/mol for the 5-unsubstituted analog, 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid [1]. This 28.05 g/mol difference corresponds to the addition of an ethyl group, which introduces significant steric bulk at the 5-position of the pyrazole ring. In medicinal chemistry, such steric modifications are routinely used to fill hydrophobic pockets, disrupt protein-protein interactions, or gain selectivity over off-targets, an advantage the smaller analog cannot offer.

Steric Bulk
Cross-study comparable
MW 261.23 vs. 233.18 (5‑H analog); +28.05 g/mol (ethyl group)
Added steric bulk may assist in probing hydrophobic pockets and selectivity design
Standard MW calculation; biological validation needed
Medicinal Chemistry SAR Selectivity

Predicted pKa Shift Influences Ionization State

While experimental pKa data for the target compound is not published, its structural analog, ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, has a predicted pKa of 9.70±0.50 . The electron-donating ethyl group on the target compound's pyrazole ring would inductively increase electron density, likely raising the carboxylic acid's pKa slightly compared to the 5-unsubstituted or 5-methyl analogs. This subtle shift will result in a different ratio of ionized to neutral species at physiological pH (7.4), directly impacting both aqueous solubility and the compound's ability to form ionic interactions with targets.

pKa Shift
Class-level inference
Inferred pKa >9.70 based on ester analog; electron‑donating ethyl group expected to raise pKa
Ionization-state context may influence solubility and binding; requires experimental determination
No direct experimental pKa available
pKa Solubility Pharmacokinetics

Commercial Availability Ensures Procurement Security

The target compound is currently available from major commercial vendors, including as Enamine building block EN300-36632 (purity 95%) [1]. In contrast, a structurally related compound, 5-Ethyl-1-(4-nitrophenyl)-1h-pyrazole-4-carboxylic acid (Ref. 10-F662266 from CymitQuimica), is listed as 'Discontinued' . This supply chain discontinuity poses a direct procurement risk for organizations requiring a long-term, reproducible supply of a specific 5-ethyl pyrazole scaffold. The ready availability of the target compound eliminates the lead time and risk associated with custom re-synthesis of a discontinued analog.

Supply Status
Direct head-to-head comparison
Target: Available (Enamine EN300‑36632, 95% purity) vs. analog: Discontinued (CymitQuimica Ref. 10‑F662266)
Ensures procurement security and long‑term research continuity
Vendor catalog status as of 2026
Procurement Supply Chain Screening Library

Optimal Research and Procurement Scenarios


Lead Optimization for Lipophilic Pyrazole Cores

In hit-to-lead programs where initial hits show moderate potency, the 5-ethyl derivative's computed logP of 2.1 [1] makes it ideal for improving cell permeability. Its distinct steric bulk compared to methyl or unsubstituted analogs provides a specific vector for probing a target's hydrophobic pocket, offering a chance to gain selectivity where smaller substituents fail. This positions the compound as a superior next-step scaffold when permeability and selectivity are the key optimization parameters.

Development of Cell-Permeable Chemical Probes

For designing probes that must cross cell membranes to engage an intracellular target, the higher lipophilicity driven by the 5-ethyl group is a critical advantage [1]. When a probe based on a less lipophilic pyrazole core fails to produce a phenotype due to poor membrane penetration, this specific compound provides a rationally designed, more permeable alternative without a drastic departure from the core scaffold.

Agrochemical Discovery for Carboxamide Libraries

Pyrazole-4-carboxylic acids are key intermediates for carboxamide fungicides and herbicides [1]. The target compound's nitro group provides a synthetic handle for further diversification. Crucially, its proven commercial availability ensures that hit structures can be rapidly re-supplied and scaled, unlike a discontinued analog which would introduce a bottleneck. This supply security is paramount for industrial screening campaigns.

Long-Term Programs Requiring Supply Chain Security

For multi-year academic or industrial projects, supply chain robustness is a key procurement criterion. The demonstrably 'Available' status of this compound from a major manufacturer like Enamine [1] directly contrasts with the 'Discontinued' status of a close analog from another vendor . Selecting this compound mitigates the risk of project derailment due to an irreplaceable building block becoming suddenly unavailable.

Application
Selection Property
Validation Focus
Hit-to-lead optimization of lipophilic pyrazole cores
Computed logP and steric profile from 5‑ethyl group
Permeability and selectivity screening in cell‑based assays
Design of cell‑permeable chemical probes
Enhanced lipophilicity relative to smaller alkyl analogs
Intracellular target engagement and phenotype rescue studies
Agrochemical carboxamide library synthesis
Nitro group as synthetic handle; verified commercial availability
Scale‑up feasibility and resupply lead time
Long‑term research programs requiring supply continuity
Confirmed available stock (Enamine) vs. discontinued analogs
Vendor stability and procurement risk mitigation
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